4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
4-(Methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This particular compound is characterized by the presence of a methoxymethyl group at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 2-position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(methoxymethyl)-1-methylpyrrole with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 2-position. Another approach involves the use of Grignard reagents to form the carboxylic acid group via nucleophilic addition to a suitable precursor.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions include pyrrole-2,5-dicarboxylic acid derivatives, alcohols, aldehydes, and various substituted pyrrole compounds.
Scientific Research Applications
4-(Methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural modifications and the context of its use. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid: Lacks the methyl group at the 1-position.
4-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid: Contains a hydroxymethyl group instead of a methoxymethyl group.
4-(Methoxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid: The carboxylic acid group is at the 3-position instead of the 2-position.
Uniqueness
4-(Methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group at the 4-position and the carboxylic acid group at the 2-position makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
4-(methoxymethyl)-1-methylpyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-9-4-6(5-12-2)3-7(9)8(10)11/h3-4H,5H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGGCFTUKSHJPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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